molecular formula C22H18N2O5S B11168235 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11168235
M. Wt: 422.5 g/mol
InChI Key: YUQGDTJTPPJPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves multiple steps, starting with the preparation of the coumarin core. The general synthetic route includes:

    Preparation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Formation of the Phenoxy Linkage: The coumarin derivative is then reacted with a halogenated phenol to form the phenoxy linkage.

    Thiazole Ring Formation:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The coumarin core is known to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the antimicrobial activity of the compound . Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide include other coumarin derivatives and thiazole-containing compounds. Some examples are:

The uniqueness of this compound lies in its combined coumarin and thiazole structure, which imparts a broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H18N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C22H18N2O5S/c1-13-11-23-22(30-13)24-19(25)12-28-16-8-6-14(7-9-16)17-10-15-4-3-5-18(27-2)20(15)29-21(17)26/h3-11H,12H2,1-2H3,(H,23,24,25)

InChI Key

YUQGDTJTPPJPMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)COC2=CC=C(C=C2)C3=CC4=C(C(=CC=C4)OC)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.